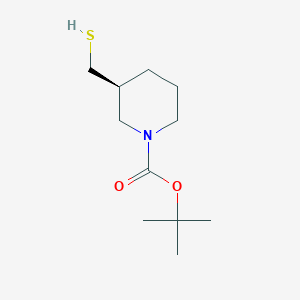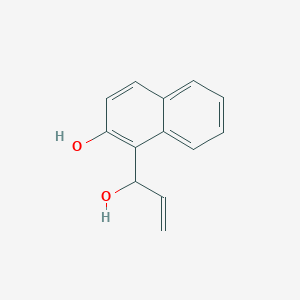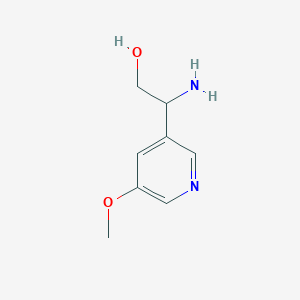
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Métodos De Preparación
The synthesis of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride typically involves the reaction of piperazine with pyrrolidine under specific conditions. The synthetic route often includes the use of solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride can be compared with other similar compounds, such as:
1-(Piperazin-1-yl)-2-(morpholin-1-yl)ethan-1-one dihydrochloride: This compound contains a morpholine ring instead of a pyrrolidine ring, which may result in different chemical and biological properties.
1-(Piperazin-1-yl)-2-(piperidin-1-yl)ethan-1-one dihydrochloride:
Propiedades
Fórmula molecular |
C10H21Cl2N3O |
|---|---|
Peso molecular |
270.20 g/mol |
Nombre IUPAC |
1-piperazin-1-yl-2-pyrrolidin-1-ylethanone;dihydrochloride |
InChI |
InChI=1S/C10H19N3O.2ClH/c14-10(9-12-5-1-2-6-12)13-7-3-11-4-8-13;;/h11H,1-9H2;2*1H |
Clave InChI |
MRFKJPYUDAZKJP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC(=O)N2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


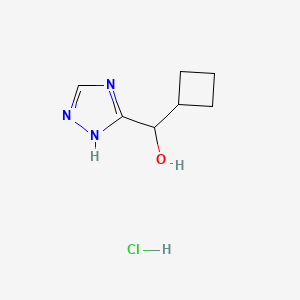
![6-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15324156.png)
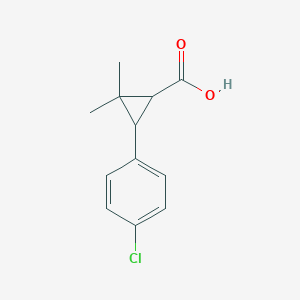
![1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B15324175.png)
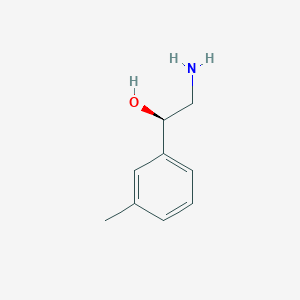
![5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B15324182.png)
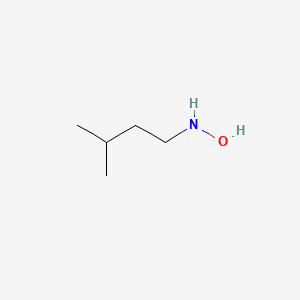
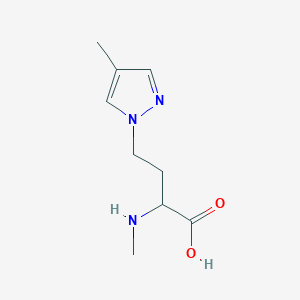
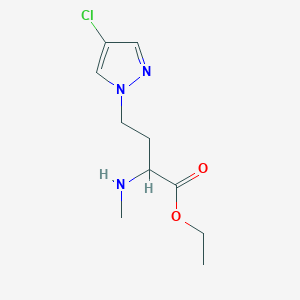
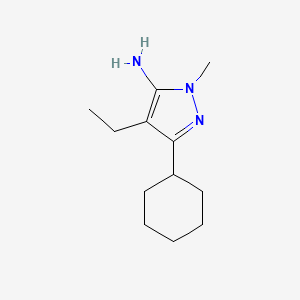
![{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine](/img/structure/B15324202.png)
